Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-
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Overview
Description
Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydration of hydrazides in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions using reagents such as oxygen, iodine, or bromine . Additionally, solvent-free routes starting from hydrazides and amides in the presence of titanium tetrachloride have been developed .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles often employs scalable and efficient synthetic routes. For example, the use of N-isocyaniminotriphenylphosphorane, aldehydes, and benzoic acids in a one-pot, three-component reaction under mild conditions can yield 1,3,4-oxadiazoles in good yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazoles undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction reactions can modify the oxadiazole ring, although specific examples for 2-(m-butoxyphenyl)-1,3,4-oxadiazole are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 1,3,4-oxadiazoles include:
Dehydrating agents: For cyclization of hydrazides.
Oxidizing agents: Such as oxygen, iodine, or bromine for oxidative cyclization.
Catalysts: Copper (II) oxide nanoparticles for substitution reactions.
Major Products
The major products formed from these reactions are typically substituted 1,3,4-oxadiazoles, which can have various functional groups depending on the starting materials and reaction conditions .
Scientific Research Applications
1,3,4-Oxadiazoles, including 2-(m-butoxyphenyl)-1,3,4-oxadiazole, have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazoles involves interactions with specific molecular targets and pathways. For example, some oxadiazole derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes . Others may interact with cellular receptors or DNA, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
1,3,4-Oxadiazoles can be compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: Similar in structure but with different nitrogen atom positions, leading to distinct chemical properties and applications.
1,2,3-Oxadiazoles: Another isomer with unique reactivity and uses.
1,2,5-Oxadiazoles: Less common but still of interest in certain chemical contexts.
The uniqueness of 2-(m-butoxyphenyl)-1,3,4-oxadiazole lies in its specific substitution pattern, which can impart unique biological and chemical properties compared to other oxadiazole derivatives .
Properties
CAS No. |
5378-31-4 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(3-butoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-7-15-11-6-4-5-10(8-11)12-14-13-9-16-12/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
IHLRVUVFLZABKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN=CO2 |
Origin of Product |
United States |
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